2,4,6-trimethyl-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide
Overview
Description
2,4,6-trimethyl-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides. It is characterized by the presence of a sulfonamide group attached to a benzene ring, with additional methyl and sulfamoylphenyl groups. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trimethyl-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with 2,4,6-trimethylaniline in the presence of a base such as pyridine. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired sulfonamide compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4,6-trimethyl-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzenesulfonamides.
Scientific Research Applications
2,4,6-trimethyl-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the production of dyes, fragrances, and photosensitive materials.
Mechanism of Action
The mechanism of action of 2,4,6-trimethyl-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets. One of the primary targets is carbonic anhydrase IX, an enzyme involved in regulating pH in cancer cells. By inhibiting this enzyme, the compound disrupts the pH balance, leading to apoptosis (programmed cell death) in cancer cells . The compound’s sulfonamide group plays a crucial role in binding to the enzyme’s active site, thereby inhibiting its activity.
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-trimethyl-N-(1-phenyl-ethyl)benzenesulfonamide
- 2,4,6-trimethyl-N-(2-trifluoromethyl-benzyl)benzenesulfonamide
- 2,4,6-trimethyl-N-(4-trifluoromethyl-benzyl)benzenesulfonamide
- N-butyl-2,4,6-trimethyl-benzenesulfonamide
- N-(4-methoxy-phenyl)-2,4,6-trimethyl-benzenesulfonamide
Uniqueness
2,4,6-trimethyl-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide is unique due to its specific structural features, such as the presence of both methyl and sulfamoylphenyl groups. These features contribute to its distinct chemical reactivity and biological activity, particularly its ability to selectively inhibit carbonic anhydrase IX, making it a promising candidate for anticancer research .
Properties
IUPAC Name |
2,4,6-trimethyl-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S2/c1-12-10-13(2)17(14(3)11-12)25(22,23)19-9-8-15-4-6-16(7-5-15)24(18,20)21/h4-7,10-11,19H,8-9H2,1-3H3,(H2,18,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTRNNVRVQAATH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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